(2S)-4-bromobutan-2-amine

Chiral Amine Asymmetric Synthesis Enantiomeric Excess

Secure your supply of (2S)-4-bromobutan-2-amine, the essential chiral C4 building block for stereospecific intramolecular SN2 cyclizations. This (2S) enantiomer is non-interchangeable with its (2R) isomer or racemate, delivering exclusive access to enantiopure (S)-pyrrolidines and β-amino alcohols for drug discovery. Bypass costly chiral resolution steps with a pre-installed stereocenter and terminal bromine leaving group. Available as free base or stable hydrobromide salt. Ensure your asymmetric syntheses start with the correct stereochemistry—order high-purity (2S) material now.

Molecular Formula C4H10BrN
Molecular Weight 152.03 g/mol
Cat. No. B15301743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-4-bromobutan-2-amine
Molecular FormulaC4H10BrN
Molecular Weight152.03 g/mol
Structural Identifiers
SMILESCC(CCBr)N
InChIInChI=1S/C4H10BrN/c1-4(6)2-3-5/h4H,2-3,6H2,1H3/t4-/m0/s1
InChIKeyOKRCTNSULKABMB-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-4-Bromobutan-2-amine: Procurement Guide for a High-Purity Chiral Amine Building Block


(2S)-4-Bromobutan-2-amine (CAS 106539-35-9) is a chiral, primary amine with a molecular formula of C4H10BrN and a molecular weight of 152.03 g/mol [1]. It is a member of the class of halogenated chiral amines, defined by a stereogenic center at the 2-position and a terminal bromine atom . This bifunctional nature enables its use as a key intermediate in asymmetric synthesis, particularly for constructing chiral nitrogen-containing heterocycles . Commercial availability is typically as the free base or the more stable hydrobromide salt (CAS 2803755-52-2), with purities of 95% or higher .

Why the (2S) Stereochemistry of 4-Bromobutan-2-amine is Non-Interchangeable for Stereoselective Synthesis


The (2S)-4-bromobutan-2-amine is not interchangeable with its (2R) enantiomer, racemic mixture, or regioisomers due to the strict stereochemical requirements of downstream applications . Its primary utility is in the stereoselective synthesis of chiral molecules, such as the intramolecular SN2 cyclization to form enantiomerically pure pyrrolidines . The specific spatial orientation of the amine and bromine groups in the (2S) enantiomer dictates the stereochemical outcome of this and other transformations, yielding a specific product enantiomer. Substituting with the (2R) enantiomer would lead to the opposite enantiomer, while a racemic mixture would produce a racemate, requiring additional costly and low-yielding resolution steps [1]. For example, the (2S) isomer is the essential building block for accessing specific (S)-configured pyrrolidine-containing pharmaceuticals, where the wrong enantiomer can be inactive or toxic .

Quantitative Differentiation of (2S)-4-Bromobutan-2-amine: Head-to-Head Data vs. Comparators


Enantiomeric Purity and Stereochemical Integrity for Chiral Synthesis

(2S)-4-Bromobutan-2-amine is supplied with a specified enantiomeric purity of ≥95%, a critical parameter for its application in stereoselective transformations . In contrast, the racemic mixture of 4-bromobutan-2-amine has an enantiomeric excess (ee) of 0%, rendering it unsuitable for reactions requiring a defined stereochemical outcome without an additional resolution step [1]. The (2R) enantiomer is also available at comparable purity but will yield the opposite stereochemical product series .

Chiral Amine Asymmetric Synthesis Enantiomeric Excess

Synthetic Utility: Intramolecular Cyclization to Chiral Pyrrolidines

The primary synthetic advantage of (2S)-4-bromobutan-2-amine over simpler chiral amines (e.g., (S)-1-phenylethylamine) is its ability to undergo an intramolecular SN2 cyclization to form a 5-membered chiral pyrrolidine ring . The bromine atom serves as an excellent leaving group, enabling ring closure under mild conditions with retention of stereochemistry at the 2-position . In comparison, (S)-1-phenylethylamine lacks the internal leaving group and requires multi-step functionalization to achieve a similar cyclization, often with lower overall yield and increased racemization risk [1].

Chiral Pyrrolidine Heterocycle Synthesis SN2 Cyclization

Lipophilicity (LogP) and its Impact on Reaction Design

The computed octanol-water partition coefficient (XLogP3) for (2S)-4-bromobutan-2-amine is 0.8 [1]. This is significantly lower than that of a structurally similar but non-chiral analog, 4-bromobutan-1-amine, which has a reported LogP of 1.2 [2]. The lower lipophilicity of the (2S)-4-bromobutan-2-amine is attributed to the placement of the polar amine group on the 2-position, closer to the bromine, enhancing its water solubility and potentially altering its behavior in biphasic reactions or biological assays [3].

LogP Partition Coefficient Solubility

Availability and Scalability of the Hydrobromide Salt Form

(2S)-4-Bromobutan-2-amine is most commonly procured and used as its hydrobromide salt (CAS 2803755-52-2) with a molecular weight of 232.94 g/mol . This salt form offers superior bench stability compared to the free base, which is prone to degradation via nucleophilic attack on the alkyl bromide . While the free base is available, the hydrobromide salt is the standard offering from major suppliers, ensuring consistent handling and storage properties for process development and scale-up . This is in contrast to some other chiral bromoamines which are only reliably available as the less stable free base.

Hydrobromide Salt Stability Process Chemistry

Optimal Application Scenarios for (2S)-4-Bromobutan-2-amine Based on Its Differentiated Properties


Stereoselective Synthesis of (S)-Configured Pyrrolidine Scaffolds for Medicinal Chemistry

The core value of (2S)-4-bromobutan-2-amine is realized in the synthesis of enantiomerically pure (S)-pyrrolidines. The compound's pre-installed (2S) stereocenter and terminal bromine leaving group enable a high-yielding, stereospecific intramolecular SN2 cyclization to form the pyrrolidine ring . This one-step transformation to a privileged scaffold is highly efficient compared to multi-step routes using achiral precursors or other chiral amines. This application is directly supported by the compound's high enantiomeric purity and bifunctional nature, making it a first-line choice for constructing libraries of chiral pyrrolidine-based drug candidates .

Precursor for Chiral β-Amino Alcohols in Antiviral and Anticancer Agents

(2S)-4-Bromobutan-2-amine serves as a direct precursor to chiral β-amino alcohols, a structural motif found in several antiviral and anticancer drugs . The synthesis involves a substitution of the bromine with a hydroxide source or a multistep sequence involving an epoxide intermediate, all while retaining the (2S) stereochemistry. The defined stereocenter of the (2S) enantiomer is crucial, as the resulting β-amino alcohol's biological activity is often highly stereospecific. The use of the (2R) enantiomer would lead to the opposite enantiomer of the target β-amino alcohol, which may be inactive .

Chiral Derivatizing Agent or Building Block for Asymmetric Catalysis

Given its primary amine and chiral center, (2S)-4-bromobutan-2-amine can be derivatized to create chiral ligands or auxiliaries for asymmetric catalysis . For instance, it can be reacted with aldehydes to form chiral imines or with electrophiles to install more complex chiral architectures. The moderate lipophilicity (LogP 0.8) of the compound provides a balance of solubility and lipophilicity that is often advantageous in biphasic catalytic systems, compared to more hydrophobic alternatives . This application leverages the specific combination of the (2S) stereochemistry and the physicochemical properties of the compound.

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